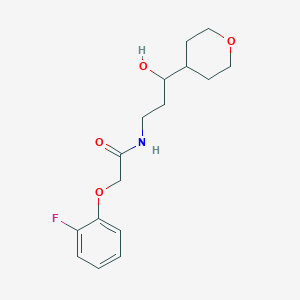
2-(2-fluorophenoxy)-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-fluorophenoxy)-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)acetamide, also known as FPA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FPA is a synthetic compound that is structurally similar to other compounds that have been shown to have therapeutic effects, including anti-inflammatory and anti-tumor properties. In
Applications De Recherche Scientifique
Chemoselective Acetylation and Kinetics
Research by Magadum and Yadav (2018) on chemoselective acetylation using immobilized lipase highlights the importance of understanding reaction mechanisms for synthesizing intermediates like N-(2-Hydroxyphenyl)acetamide, which is crucial for antimalarial drugs. This study underscores the value of optimizing synthesis processes for compounds with potential pharmaceutical applications (Magadum & Yadav, 2018).
Coordination Complexes and Antioxidant Activity
K. Chkirate et al. (2019) demonstrated the synthesis of novel coordination complexes derived from pyrazole-acetamide, highlighting the effect of hydrogen bonding on self-assembly and their significant antioxidant activity. Such research points to the potential for designing new compounds with enhanced biological activities, including antioxidative properties, which can be pivotal for therapeutic applications (Chkirate et al., 2019).
Photoreactions of Flutamide
The study by Watanabe et al. (2015) on the photoreactions of flutamide, an anti-cancer drug, in different solvents provides insight into the behavior of fluorophenyl compounds under light exposure. Understanding such photoreactions is essential for developing drugs with improved stability and reduced side effects when exposed to sunlight (Watanabe, Fukuyoshi, & Oda, 2015).
Toxicological Evaluation of Novel Compounds
The toxicological evaluation of novel cooling compounds, such as 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(2-thienylmethyl) acetamide by Karanewsky et al. (2015), serves as a critical step towards assessing the safety of new chemical entities for use in food and beverage applications. This research illustrates the importance of comprehensive safety assessments in the development of compounds intended for human consumption (Karanewsky et al., 2015).
Anti-inflammatory Activity
Research on the synthesis of novel N-(3-chloro-4-fluorophenyl) derivatives by Sunder and Maleraju (2013) explores the anti-inflammatory activities of these compounds, indicating the potential for developing new therapeutic agents targeting inflammation-related diseases (Sunder & Maleraju, 2013).
Propriétés
IUPAC Name |
2-(2-fluorophenoxy)-N-[3-hydroxy-3-(oxan-4-yl)propyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FNO4/c17-13-3-1-2-4-15(13)22-11-16(20)18-8-5-14(19)12-6-9-21-10-7-12/h1-4,12,14,19H,5-11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIJFUEPAUKQVCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(CCNC(=O)COC2=CC=CC=C2F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


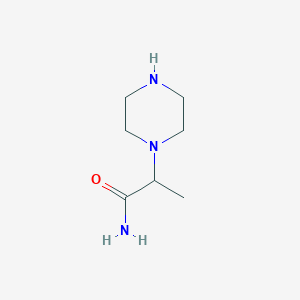
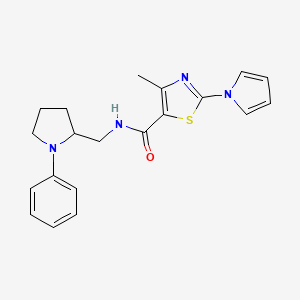
![2-{[2-(4-ethoxyphenyl)-2-oxoethyl]thio}-N-isopropyl-4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2893026.png)

![N-[3-(6-methoxypyridazin-3-yl)phenyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2893028.png)
![1-(2-methoxyethyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2893030.png)
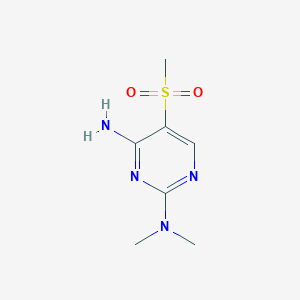
![3-Cyclopropyl-6-{[1-(naphthalene-2-carbonyl)piperidin-4-yl]methoxy}pyridazine](/img/structure/B2893034.png)
![1-(3-fluoro-4-methylphenyl)-5-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2893035.png)
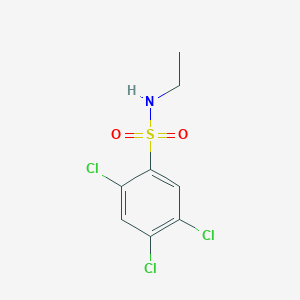
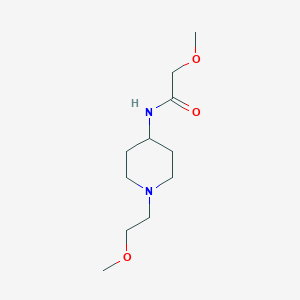

![6-(5-Chloropyrimidin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2893042.png)